5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with bromine (Br) at position 5 and chlorine (Cl) at position 2. The amide nitrogen is linked to a methyl group attached to a 1-(4-fluorophenyl)-substituted tetrazole ring. The tetrazole moiety, a nitrogen-rich heterocycle, enhances metabolic stability and binding affinity in medicinal chemistry applications, while the 4-fluorophenyl group contributes to lipophilicity and electronic effects critical for target interactions .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN5O/c16-9-1-6-13(17)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTIZKMELSFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multi-step organic reactionsThe tetrazole ring is then attached via a cycloaddition reaction involving azide and nitrile precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the halogenation and cycloaddition steps efficiently .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide may exhibit potential biological activities by interacting with specific molecular targets such as enzymes or receptors. This interaction can influence cellular signaling pathways, making it a candidate for drug development aimed at treating various diseases.
| Target | Potential Interaction | Implications |
|---|---|---|
| Enzymes | Binding affinity studies | Development of enzyme inhibitors |
| Receptors | Modulation of receptor activity | Potential therapeutic applications |
Pharmacological Studies
Research indicates that this compound could be involved in pharmacological studies to elucidate its mechanism of action. Understanding how it interacts with biological targets can help optimize its efficacy as a therapeutic agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions is crucial for achieving high yields and purity, which is essential for both laboratory and industrial applications.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Antimicrobial Activity : A study investigated the antimicrobial properties of similar compounds containing tetrazole rings. Results indicated that these compounds could inhibit bacterial growth, suggesting that this compound may also possess similar properties.
- Anticancer Research : Another research effort focused on the anticancer potential of halogenated benzamides. The findings suggest that compounds with similar structures can induce apoptosis in cancer cells, indicating a possible pathway for therapeutic development.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-bromo-N-methylbenzamide | Benzamide core without tetrazole | Simpler structure lacking halogen diversity |
| 4-bromo-2-chlorobenzamide | Similar structure but lacks tetrazole | Lacks fluorinated phenyl group |
| 5-chloro-N-{(1-(3-methylphenyl)-tetrazol-5-yl)methyl}benzamide | Contains a methyl-substituted phenyl | Different substitution pattern on the phenyl ring |
The combination of bromine and chlorine substituents along with the fluorinated phenyl group and the tetrazole ring in this compound imparts distinctive chemical properties and potential biological activities that are not present in simpler analogs.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
2.2. Analysis of Structural and Functional Differences
Heterocycle Modifications: Tetrazole vs. Benzoxazole derivatives, however, may exhibit improved metabolic stability due to reduced oxidative susceptibility . Substituent Effects: The 4-fluorophenyl group on the tetrazole (target compound) increases lipophilicity compared to the unsubstituted tetrazole in , which may improve membrane permeability.
Halogen Substitutions: The bromine and chlorine positions on the benzamide core influence steric and electronic interactions.
Functional Group Additions: The hydroxyl group in introduces polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s non-polar fluorophenyl group.
Molecular Weight Trends :
- Larger molecular weights (e.g., 462.1 g/mol for ) may reduce oral bioavailability compared to the target compound (~456.7 g/mol), though this depends on additional pharmacokinetic parameters.
Biological Activity
The compound 5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a member of the benzamide class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, along with a tetrazole moiety. The presence of these halogen substituents is significant for enhancing biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria and fungi. The following table summarizes the antimicrobial activities observed in related studies:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
The specific MIC values for this compound have not been explicitly documented in available literature; however, structural analogs suggest promising antibacterial and antifungal activities.
The mechanism by which benzamide derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival. Studies suggest that halogen substituents can enhance binding affinity to target sites within bacterial enzymes.
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is significantly influenced by their structural features. Substituents such as bromine and fluorine have been shown to enhance potency. Research indicates that:
- Bromine at the 5-position : Increases lipophilicity and facilitates membrane penetration.
- Chlorine at the 2-position : Enhances interaction with target proteins.
- Fluorine substitution : Often improves binding affinity due to its electronegativity.
A study on related compounds demonstrated that modifications in substitution patterns could lead to variations in activity levels. For example, compounds with multiple halogen substitutions exhibited increased antibacterial properties compared to their mono-substituted counterparts .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested against E. coli, showing that those with di-chloro substitutions had lower MIC values compared to others .
- Tetrazole-Based Compounds : Research involving tetrazole derivatives indicated that modifications in the phenyl ring could lead to enhanced bioactivity against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
